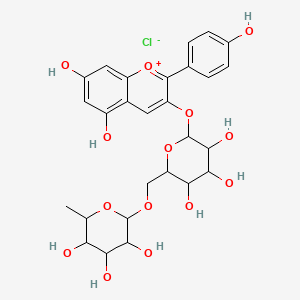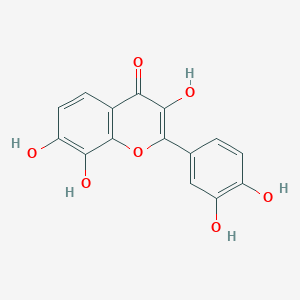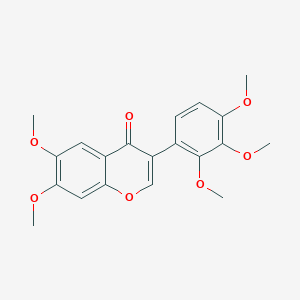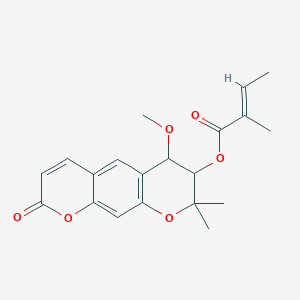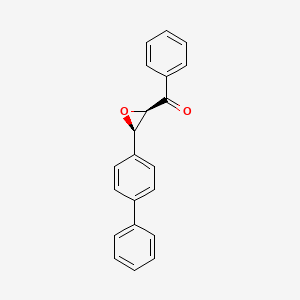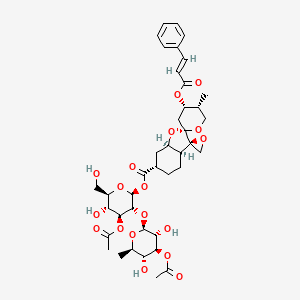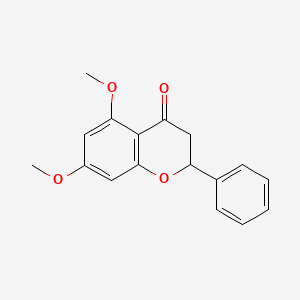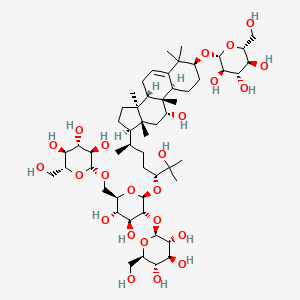
Shikonin(SH)
説明
Shikonin is a major phytochemical compound extracted from the roots of Lithospermum erythrorhizon . It is a natural anthraquinone derivative and has been used in traditional medicinal systems to cure various ailments . It is well known for its diverse pharmacological potential such as anticancer, antithrombotic, neuroprotective, antidiabetic, antiviral, anti-inflammatory, anti-gonadotropic, antioxidants, antimicrobial, and insecticidal .
Synthesis Analysis
Shikonin is biosynthesized from two precursors, geranyl diphosphate (GPP), via the mevalonate pathway, and p-hydroxybenzoic acid (PHB), via the phenylpropanoid pathway . A series of novel shikonin derivatives were designed and synthesized, and their anti-proliferative activities were evaluated against different cancer cell lines .Molecular Structure Analysis
The structure of shikonin is comprised of a redox-active naphthazarin (5,6-dihydroxy-1,4-naphthoquinone) ring fused with a 1-hydroxy-4-methyl-3-pentenyl side chain .Chemical Reactions Analysis
The first electrochemical reduction signal of shikonin is a reversible monoelectronic transfer, generating a stable semiquinone intermediate . For the second reduction step, esterified compounds presented a coupled chemical reaction following dianion formation .Physical And Chemical Properties Analysis
Shikonin has a molecular weight of 288.30 and is soluble in DMSO .科学的研究の応用
Skin Diseases Treatment : Shikonin shows potential in treating skin diseases such as psoriasis, melanoma, and hypertrophic scars. It has anti-proliferative, anti-inflammatory, and anti-angiogenic activities, and can induce apoptosis and suppress exosome release (Mu et al., 2021).
Cancer Therapy : Extensive research has been conducted on Shikonin's effectiveness against various tumors, exploring its antitumor mechanisms. Shikonin-loaded liposomes have been developed to enhance its therapeutic index and provide controlled and targeted drug delivery, particularly for anticancer agents (Kontogiannopoulos et al., 2011).
Colorectal Cancer Prevention : Shikonin has shown potential in preventing early phases of colorectal cancer development, exhibiting cytotoxic effects and inhibiting inflammatory markers like COX-2, iNOS, and IL-6 (Andújar et al., 2018).
Neuroprotection : Shikonin demonstrates neuroprotective properties against cerebral ischemia/reperfusion injury. Its antioxidant effects contribute significantly to its neuroprotective capabilities (Wang et al., 2010).
Thyroid Cancer Treatment : In thyroid cancer cells, Shikonin inhibits migration and invasion and affects the expression levels of genes like PTEN and DNMT1, providing insights into its potential as a treatment for thyroid cancer (Zhang et al., 2018).
Breast Cancer Treatment : Shikonin has been studied for its impact on breast cancer cells, where it inhibits cell proliferation and induces apoptosis. It also affects key genes and signaling pathways, suggesting its potential use in breast cancer therapy (Lin et al., 2018).
Anti-inflammatory Effects : Shikonin exhibits significant anti-inflammatory effects. It has been found to target macrophage proteasome under inflammatory conditions, suggesting its potential as an anti-inflammatory agent (Lu et al., 2011).
Inflammasome Suppression : Shikonin suppresses NLRP3 and AIM2 inflammasomes by directly inhibiting caspase-1, which is significant for its antipyretic and anti-inflammatory properties (Zorman et al., 2016).
Glioma Treatment : Shikonin inhibits the migration and invasion of glioblastoma cells and affects several key pathways and molecules, indicating its potential efficacy against gliomas (Zhang et al., 2015).
Drug Metabolism Modulation : Shikonin modulates the expression of hepatic drug-metabolizing enzymes and transporters, indicating its potential influence on drug metabolism (Huang et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H92O24/c1-22(23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)39(64)35(60)27(19-56)73-47)9-13-33(51(4,5)70)77-49-45(78-48-44(69)40(65)36(61)28(20-57)74-48)41(66)37(62)29(75-49)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIPREFALCDWRQ-UYQGGQRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H92O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1125.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Siamenoside I | |
CAS RN |
126105-12-2 | |
| Record name | Siamenoside I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126105-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Siamenoside I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126105122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SIAMENOSIDE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L34LUJ2UPB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



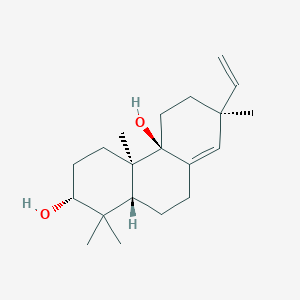
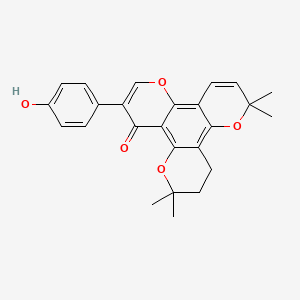
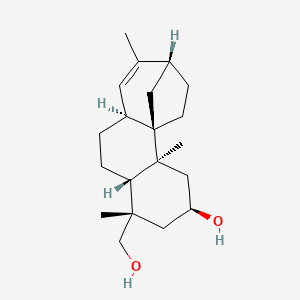
![(+)-4-[(R)-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B600632.png)
